molecular formula C6H8N2OS B15287820 3-Amino-4-methylthiophene-2-carboxamide CAS No. 1186194-49-9

3-Amino-4-methylthiophene-2-carboxamide

Cat. No.: B15287820
CAS No.: 1186194-49-9
M. Wt: 156.21 g/mol
InChI Key: ZFGFLOCZPBIGGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, similar to other thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Amino-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene ring structure, amino group, and carboxamide functional group, is being explored for various medicinal applications, particularly in the fields of pharmacology and material science.

  • Molecular Formula : C₇H₉N₃O₂S
  • Molecular Weight : Approximately 171.22 g/mol
  • Appearance : White to cream or pale yellow crystals or powder
  • Melting Point : Ranges from 179.5°C to 185.5°C

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antibacterial Properties :
    • Exhibits activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
    • The antibacterial efficacy may be attributed to the structural characteristics of the thiophene ring which enhances interaction with bacterial cell membranes.
  • Analgesic and Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, potentially influencing pathways related to pain and inflammation.
    • Further pharmacological evaluations are necessary to elucidate the mechanisms of action.
  • Neurological Applications :
    • As a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, it shows promise due to its ability to interact with specific biological pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against pathogenic strains, suggesting its potential as an antibacterial agent in therapeutic applications.

Study 2: Analgesic Properties

Research conducted on animal models demonstrated that the administration of this compound resulted in a marked reduction in pain responses, indicating its potential utility as an analgesic drug.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
2-Aminothiophene-3-carboxylic acidContains a carboxylic acid insteadMore acidic nature
Ethyl 2-amino-4-methylthiophene-3-carboxylateEster instead of amideDifferent solubility and reactivity
Methyl 3-amino-4-methylthiophene-2-carboxylateMethyl ester derivativeEnhanced reactivity for pharmaceutical synthesis

Properties

CAS No.

1186194-49-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-amino-4-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H8N2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H2,8,9)

InChI Key

ZFGFLOCZPBIGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1N)C(=O)N

Origin of Product

United States

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